2-Bromo-4-chloro-5-iodopyridine

Übersicht

Beschreibung

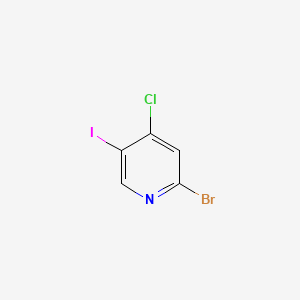

2-Bromo-4-chloro-5-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2BrClIN. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. The presence of bromine, chlorine, and iodine atoms on the pyridine ring makes it a versatile intermediate for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-5-iodopyridine typically involves halogenation reactions starting from pyridine or its derivatives. One common method involves the sequential halogenation of pyridine, where each halogen is introduced under specific conditions to achieve the desired substitution pattern. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, followed by chlorination and iodination using appropriate halogenating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-chloro-5-iodopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Cross-Coupling Reactions: Palladium or nickel catalysts are commonly used in cross-coupling reactions, along with appropriate ligands and bases.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed for these transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups onto the pyridine ring.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromo-4-chloro-5-iodopyridine serves as a valuable intermediate in the synthesis of complex organic molecules. It can participate in:

- Substitution Reactions : The halogen atoms can be replaced with other functional groups.

- Coupling Reactions : It can engage in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Medicinal Chemistry

The compound exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes (CYP1A2). This inhibition suggests potential applications in drug metabolism modulation, influencing the pharmacokinetics and efficacy of therapeutic agents. Its ability to interact with various molecular targets enhances its significance in drug design.

Research indicates that this compound can modify biological molecules and study their interactions. Its role as a CYP1A2 inhibitor highlights its potential for influencing drug metabolism and efficacy in therapeutic contexts.

- Cytochrome P450 Inhibition : A study demonstrated that this compound effectively inhibits CYP1A2, suggesting its potential role in modifying drug metabolism pathways.

- Synthesis and Applications : Research has shown that this compound can serve as an important building block for synthesizing more complex biologically active molecules, including inhibitors targeting p38 MAP kinase.

- Pharmacokinetic Properties : Investigations reveal that the compound has high gastrointestinal absorption and can effectively permeate biological membranes, making it suitable for oral drug formulations.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-chloro-5-iodopyridine involves its ability to undergo various chemical transformations due to the presence of multiple halogen atoms. These halogens can participate in different types of reactions, such as substitution and coupling, allowing the compound to interact with various molecular targets and pathways. The specific mechanism depends on the context of its use, such as in medicinal chemistry or material science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-5-iodopyridine

- 2-Chloro-5-iodopyridine

- 2-Bromo-4-chloropyridine

Uniqueness

2-Bromo-4-chloro-5-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring, which provides a high degree of reactivity and versatility in chemical synthesis. This makes it a valuable building block for the development of novel compounds with diverse applications.

Biologische Aktivität

2-Bromo-4-chloro-5-iodopyridine is a halogenated pyridine derivative with significant implications in medicinal chemistry and organic synthesis. Its molecular formula is , with a molecular weight of 318.34 g/mol. The compound is characterized by the presence of three different halogen atoms—bromine, chlorine, and iodine—attached to the pyridine ring, which enhances its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes , specifically CYP1A2. This inhibition suggests potential applications in drug metabolism modulation, which is crucial for the development of therapeutic agents. The compound's lipophilicity, indicated by log P values ranging from 2.18 to 3.71, suggests good membrane permeability, further supporting its utility in pharmacology .

The interaction of this compound with CYP1A2 can influence the metabolic pathways of various drugs. Cytochrome P450 enzymes play a vital role in the oxidative metabolism of xenobiotics and endogenous compounds. Inhibition of these enzymes can lead to altered drug efficacy and toxicity profiles, making this compound a candidate for further investigation in drug design .

Comparative Analysis with Similar Compounds

The unique combination of halogens in this compound sets it apart from structurally similar compounds. Below is a comparison table highlighting its similarities with other related pyridine derivatives:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-Bromo-5-iodopyridine | CHBrIN | 0.78 |

| 2-Chloro-5-iodopyridine | CHClIN | 0.78 |

| 2-Bromo-4-chloropyridine | CHBrClN | 0.70 |

The presence of multiple halogens in this compound enhances its reactivity and versatility as a synthetic intermediate compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of halogenated pyridines, including this compound:

- Cytochrome P450 Inhibition : A study demonstrated that this compound effectively inhibits CYP1A2, suggesting its potential role in modifying drug metabolism pathways. The inhibition was quantified using enzyme assays that measured substrate conversion rates.

- Synthesis and Applications : The synthesis of this compound typically involves sequential halogenation processes. Research has shown that this compound can serve as an important building block for synthesizing more complex biologically active molecules, including p38 MAP kinase inhibitors .

- Pharmacokinetic Properties : Investigations into the pharmacokinetic properties reveal that the compound has high gastrointestinal absorption and can permeate biological membranes effectively, making it a suitable candidate for oral drug formulations .

Eigenschaften

IUPAC Name |

2-bromo-4-chloro-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClIN/c6-5-1-3(7)4(8)2-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDUEIACPFVIJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744292 | |

| Record name | 2-Bromo-4-chloro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364663-37-5 | |

| Record name | 2-Bromo-4-chloro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.